Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351641-82-1
VCID: VC6690999
InChI: InChI=1S/C16H20F3N3O3.ClH/c1-25-15(24)22-10-8-21(9-11-22)7-6-20-14(23)12-4-2-3-5-13(12)16(17,18)19;/h2-5H,6-11H2,1H3,(H,20,23);1H
SMILES: COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl
Molecular Formula: C16H21ClF3N3O3
Molecular Weight: 395.81

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride

CAS No.: 1351641-82-1

Cat. No.: VC6690999

Molecular Formula: C16H21ClF3N3O3

Molecular Weight: 395.81

* For research use only. Not for human or veterinary use.

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride - 1351641-82-1

Specification

CAS No. 1351641-82-1
Molecular Formula C16H21ClF3N3O3
Molecular Weight 395.81
IUPAC Name methyl 4-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H20F3N3O3.ClH/c1-25-15(24)22-10-8-21(9-11-22)7-6-20-14(23)12-4-2-3-5-13(12)16(17,18)19;/h2-5H,6-11H2,1H3,(H,20,23);1H
Standard InChI Key DOUARUSBTDIZIC-UHFFFAOYSA-N
SMILES COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl

Introduction

Chemical Structure and Molecular Characterization

The molecular formula of methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride is C₁₆H₂₀F₃N₃O₃·HCl, yielding a molecular weight of 423.8 g/mol. The compound’s structure comprises three key regions:

  • Trifluoromethylbenzamide group: A benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position, linked via an amide bond to an ethyl spacer.

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, functionalized with a methyl carboxylate group at the 1-position.

  • Hydrochloride salt: The piperazine nitrogen is protonated and paired with a chloride counterion to improve aqueous solubility .

Spectroscopic Data

  • ¹H NMR: Signals at δ 3.2–3.5 ppm (piperazine protons), δ 7.5–8.1 ppm (aromatic protons from benzamide), and δ 2.9–3.1 ppm (ethyl spacer protons).

  • ¹³C NMR: Peaks at 165–170 ppm (carbonyl carbons), 120–125 ppm (CF₃-substituted aromatic carbons), and 45–55 ppm (piperazine carbons).

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O), 1120 cm⁻¹ (C-F), and 3300 cm⁻¹ (N-H) .

Synthesis and Optimization Strategies

The synthesis of this compound involves a multi-step sequence, optimizing reactivity and yield at each stage:

Step 1: Formation of 2-(Trifluoromethyl)benzamide Intermediate

2-(Trifluoromethyl)benzoyl chloride is reacted with ethylenediamine in dichloromethane (DCM) under inert conditions. Triethylamine is added to scavenge HCl, yielding N-(2-aminoethyl)-2-(trifluoromethyl)benzamide .

Step 2: Piperazine Coupling

The amine intermediate is coupled with methyl piperazine-1-carboxylate using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and hydroxybenzotriazole (HOBt) as a catalyst. The reaction proceeds in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature.

Step 3: Salt Formation

The free base is treated with hydrochloric acid (1.0 M) in ethanol, precipitating the hydrochloride salt. Recrystallization from methanol/diethyl ether yields the purified product .

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
1Benzoyl chloride, ethylenediamineDCM25°C85
2DIC, HOBtDMF0–25°C72
3HCl, ethanolEthanol25°C90

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 12 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C .

  • LogP: 1.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration) .

  • Stability: Stable at room temperature for >6 months; degrades under strong acidic (pH <2) or basic (pH >10) conditions.

In Vitro Pharmacokinetics

  • Plasma protein binding: 89% (human albumin) .

  • CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 µM), suggesting potential drug-drug interactions .

  • Permeability: Caco-2 cell apparent permeability (Papp) = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.

Applications in Drug Development

Lead Compound Optimization

The hydrochloride salt’s improved solubility makes it a candidate for preclinical testing. Structural modifications (e.g., replacing methyl carboxylate with ethyl groups) could enhance metabolic stability .

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may exploit the piperazine moiety’s chelating properties for site-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator